molecular formula C17H19FN4O2 B2627787 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2319809-69-1

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No. B2627787
CAS RN: 2319809-69-1
M. Wt: 330.363
InChI Key: DSWUTAJNTMONGN-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.363. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Stereochemical Analysis

Research has been conducted on the stereoselective synthesis and stereochemical determination of related compounds, demonstrating the importance of stereochemistry in the synthesis of potent inhibitors. For instance, the synthesis of an active metabolite of a potent PI3 kinase inhibitor was detailed, highlighting the importance of stereospecific reactions and stereochemical determination for the synthesis of biologically active compounds (Chen et al., 2010).

Synthesis of Structurally Related Compounds

Several studies have focused on the synthesis of structurally related compounds, showcasing the versatility of the core structure in yielding a variety of derivatives with potential biological activities. For example, Grošelj et al. (2005) explored the synthesis of compounds featuring a 1,2,4-triazole moiety, which could be of interest in various chemical and pharmaceutical applications (Grošelj et al., 2005a); (Grošelj et al., 2005b).

Antimicrobial Activity

Research into the antimicrobial properties of compounds containing the 1,2,4-triazole moiety reveals their potential in developing new antimicrobial agents. Nagamani et al. (2018) synthesized novel compounds from a structurally similar ethanone and evaluated their antimicrobial activity, indicating the potential of such compounds in antimicrobial drug development (Nagamani et al., 2018).

Crystal Structure Characterization

The detailed crystal structure characterization of compounds provides insights into their molecular configurations, which is crucial for understanding their chemical properties and interactions. Studies like the one by Wu et al. (2015) on the crystal structure of a related compound offer valuable information on intermolecular interactions and molecular conformation (Wu et al., 2015).

Potential Antiviral and Antifungal Applications

Emerging research on the antiviral and antifungal applications of triazole-containing compounds showcases their significance in addressing infectious diseases. Rashdan et al. (2021) synthesized novel thiadiazole-triazole hybrids and assessed their potential against COVID-19, demonstrating the ongoing exploration of such compounds in antiviral research (Rashdan et al., 2021).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUTAJNTMONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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